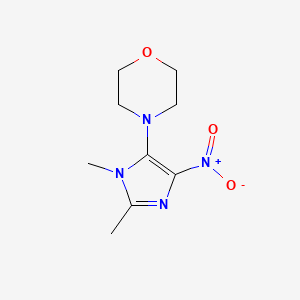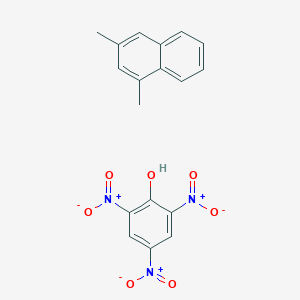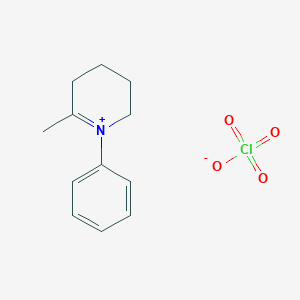
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds, which have been extensively studied in the context of neurodegenerative diseases such as Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also serves as a precursor to MPP+.
1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar neurotoxic properties.
Uniqueness
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .
Propiedades
Número CAS |
106129-25-3 |
|---|---|
Fórmula molecular |
C12H16ClNO4 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RPTHBDJGPNXGBH-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
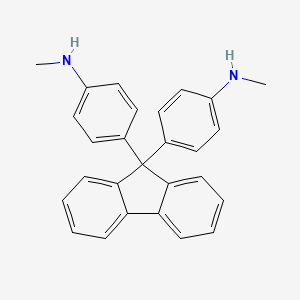
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
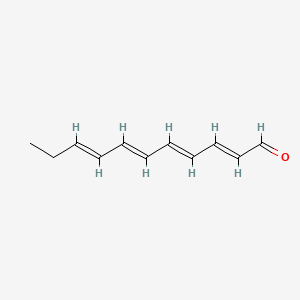
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
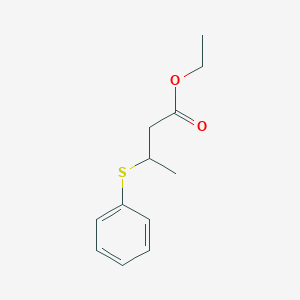
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
